TM608 - 1956343-52-4

TM608

Catalog Number: EVT-285847
CAS Number: 1956343-52-4
Molecular Formula: C43H37BrCl2N3O4PS
Molecular Weight: 873.6238
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TM608 is a potent and selectiv c-MET inhibitor which targets Mitochondrial and Kills Erlotinib-Resistant Lung Cancer Cells. TM608 is the first TPP-TKI conjugate, can rapidly accumulates in mitochondria and suppresses the activation of MET in high MET expressing, erlotinib-resistant HCC827B cells (total cell lysates and mitochondrial fractions). TM608 was as potent and apoptogenic as PHA665752 in abrogating NSCLC cell viability. Directed accessibility to the mitochondria as afforded by a targeting moiety like TPP could conceivably compensate for deficient activity if uptake is rapid, cumulative, and selective.
Source and Classification

TM608 is classified as a small molecule drug candidate, specifically designed to target the MET signaling pathway. It is derived from modifications of existing MET inhibitors, incorporating a triphenylphosphonium moiety that facilitates mitochondrial targeting . The compound is categorized under organophosphorus compounds and halogenated organic compounds due to the presence of bromine and chlorine in its structure.

Synthesis Analysis

Methods of Synthesis

The synthesis of TM608 involves several steps, typically starting from commercially available precursors. The process includes:

  1. Formation of the Core Structure: Initial reactions create the core structure of the MET inhibitor.
  2. Conjugation with Triphenylphosphonium: This step involves attaching the triphenylphosphonium group to enhance mitochondrial localization.
  3. Purification: The final product undergoes purification processes such as chromatography to isolate TM608 from by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of TM608.

Molecular Structure Analysis

Structure

TM608 features a complex arrangement with multiple functional groups that contribute to its biological activity. Key structural components include:

  • A triphenylphosphonium moiety that aids in targeting mitochondria.
  • Halogen atoms (bromine and chlorine) that may influence both reactivity and binding affinity.

Data

The exact mass of TM608 is reported as 873.624 g/mol, which is consistent with its molecular formula . The compound's three-dimensional structure can be analyzed using computational modeling techniques to predict its interaction with biological targets.

Chemical Reactions Analysis

Reactions

TM608 participates in various chemical reactions, particularly those involving phosphorylation and halogenation. These reactions are crucial for its mechanism of action as a MET kinase inhibitor.

Technical Details

The reactivity of TM608 can be influenced by environmental factors such as pH and temperature. Studies have demonstrated that TM608 can form stable complexes with target proteins, which is essential for its function in inhibiting kinase activity.

Mechanism of Action

Process

TM608 exerts its effects primarily through inhibition of the MET kinase pathway, which is involved in cell proliferation and survival. By binding to the active site of the MET enzyme, TM608 prevents substrate phosphorylation, thereby disrupting downstream signaling pathways associated with tumor growth.

Data

Research indicates that TM608 shows selective toxicity towards cancer cells expressing high levels of MET, making it a promising candidate for targeted cancer therapies . Quantitative proteomic analyses have demonstrated significant changes in mitochondrial protein expression upon treatment with TM608, further supporting its role in modulating cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: TM608 typically appears as a solid at room temperature.
  • Solubility: Its solubility profile varies depending on the solvent used; it is generally soluble in organic solvents but may have limited water solubility.

Chemical Properties

  • Stability: TM608 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of halogen atoms enhances reactivity towards nucleophiles, making it suitable for further chemical modifications.

Relevant data from studies indicate that TM608 maintains structural integrity during biological assays, which is critical for its therapeutic efficacy .

Applications

Scientific Uses

TM608 has potential applications in:

  • Cancer Research: As a MET kinase inhibitor, TM608 is being explored for its ability to inhibit tumor growth in cancers characterized by aberrant MET signaling.
  • Mitochondrial Studies: Its design allows researchers to study mitochondrial functions and their implications in various diseases.
  • Drug Development: Ongoing research aims to optimize TM608's pharmacological properties for clinical use, particularly in oncology settings.
Introduction to TM608 and Mitochondrial Targeting in Oncology

Overview of MET Kinase in Cancer Progression and Drug Resistance

The MET receptor tyrosine kinase (also known as c-Met or HGFR) is a master regulator of invasive tumor growth and metastatic spread across multiple cancer types. Aberrant MET signaling occurs through multiple mechanisms: somatic mutations (notably MET exon 14 skipping), gene amplification, and ligand-dependent receptor hyperactivation. These alterations drive constitutive activation of downstream oncogenic pathways including PI3K/AKT, Ras/MAPK, and STAT cascades, promoting cancer cell proliferation, survival, and motility [7]. In non-small cell lung cancer (NSCLC), MET amplification occurs in approximately 20% of tumors with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib. This amplification establishes MET as a key bypass signaling mechanism that reactivates survival pathways despite continued EGFR inhibition [2]. Crucially, MET-driven resistance exhibits compartmentalization beyond plasma membrane signaling, with a significant proportion of phosphorylated MET (p-MET) localizing to subcellular organelles – particularly mitochondria. In erlotinib-resistant HCC827 lung cancer cells (HCC827B), immunoblot analysis revealed that mitochondrial p-MET (Y1234/Y1235) levels were 6.07-fold higher than in erlotinib-sensitive parental cells (HCC827A), establishing mitochondria as critical sanctuaries for MET-mediated chemoresistance [2].

Table 1: Key MET Alterations Driving Oncogenesis and Resistance

Alteration TypeFrequency in NSCLCMechanism of ActionTherapeutic Challenge
MET Exon 14 Skipping~3-4%Loss of regulatory domain → impaired degradation → sustained activationPrimary driver mutation targetable by MET TKIs
MET Amplification~20% in EGFR TKI-resistant NSCLCBypass signaling via PI3K/AKT and MAPK pathwaysResistance to EGFR inhibitors; requires MET-specific targeting
Mitochondrial MET LocalizationPrevalent in resistant cellsAlters mitochondrial metabolism; inaccessible to conventional inhibitorsPhysical barrier prevents standard TKIs from reaching target
HGF OverexpressionVariableAutocrine/paracrine receptor activationPromotes ligand-dependent resistance

Rationale for Mitochondrial Targeting in Overcoming Chemoresistance

Cancer cells exhibit profound mitochondrial dependencies that create therapeutic vulnerabilities. Unlike normal cells, malignant cells maintain a hyperpolarized mitochondrial membrane potential (ΔΨm, typically -150mV to -180mV), which is essential for ATP synthesis to fuel rapid proliferation and biomass production [3] [9]. This electrochemical gradient drives the selective accumulation of lipophilic cations in mitochondria through the Nernst equation, enabling organelle-specific drug delivery. In the context of MET-driven resistance, mitochondrial MET plays a distinct metabolic role by remodeling energy metabolism toward heightened glycolysis, increased tricarboxylic acid (TCA) cycle activity, and enhanced oxidative phosphorylation. This metabolic reprogramming supports cancer cell survival by increasing ATP production and providing abundant biosynthetic intermediates [2]. Critically, conventional MET inhibitors like PHA665752 are designed to target plasma membrane receptors and cannot effectively penetrate mitochondrial membranes to inhibit intramitochondrial MET pools. This limitation creates a therapeutic sanctuary where residual MET signaling sustains cell survival despite extracellular MET inhibition. Targeting these mitochondrial MET pools offers a promising strategy to overcome this resistance mechanism by eliminating all functional MET compartments simultaneously [2] [7].

Table 2: Mitochondrial Features Exploited for Targeted Cancer Therapy

Mitochondrial PropertyCancer-Specific AlterationTherapeutic Exploitation
Membrane Potential (ΔΨm)Hyperpolarized (-150mV to -180mV)Drives accumulation of lipophilic cations (100-1000x)
Metabolic ActivityEnhanced oxidative phosphorylation in resistant cellsTargeting causes ATP depletion and metabolic collapse
Apoptotic RegulationSuppressed apoptosis in malignanciesRestore cytochrome c release and caspase activation
Protein LocalizationOncogenic kinases (MET) in inner membraneBypasses plasma membrane targeting limitations
Reactive Oxygen SpeciesElevated ROS in cancer cellsAmplifies oxidative stress for selective killing

Role of Triphenylphosphonium (TPP) Conjugates in Drug Delivery

Triphenylphosphonium (TPP) cations represent the most extensively validated mitochondrial delivery vehicles due to their unique physicochemical properties. TPP combines three key features: (1) a delocalized positive charge distributed over three phenyl rings, (2) high lipophilicity enabling membrane penetration, and (3) chemical stability under physiological conditions [3] [9]. These properties enable TPP-conjugated compounds to cross phospholipid bilayers efficiently and accumulate inside mitochondria driven by the ΔΨm. Accumulation follows the Nernst equation, with a 10-fold concentration increase for every 61mV of membrane potential. Given the typical ΔΨm in cancer cells (-150mV to -180mV), TPP-conjugates achieve 500-1000-fold higher mitochondrial concentrations than extracellular concentrations [3]. The conjugation strategy positions TPP on molecular regions not involved in target binding. In TM608, TPP replaces the basic side chain of PHA665752 while maintaining orientation toward solvent space, preserving MET kinase inhibitory activity [2]. Beyond TM608, TPP has successfully delivered diverse cargoes including antioxidants (MitoQ, MitoTEMPOL), chemotherapeutics (Mito-chlorambucil), and metabolic modulators (Mito-metformin), validating its versatility in mitochondrial drug delivery [3] [6].

TM608: A Mitochondrial-Targeted MET Kinase Inhibitor

TM608 represents a rationally engineered mitochondrial-targeting conjugate designed to inhibit both plasma membrane and mitochondrial MET pools. The compound was synthesized by introducing a triphenylphosphonium (TPP) moiety to the selective MET kinase inhibitor PHA665752 through an ethylaminocarbonyl linker. Molecular docking confirmed that TM608 maintains binding to the MET kinase domain with the TPP side chain oriented toward solvent space, preserving hinge region interactions critical for catalytic inhibition [2]. The synthetic pathway involved:

  • Vilsmeier formylation of pyrrole carboxylate precursor
  • Hydrolysis to yield free acid intermediate
  • Condensation with indolinone scaffold
  • EDC coupling with (2-aminoethyl)triphenylphosphonium bromide

This design enables TM608 to accumulate in mitochondria while retaining MET inhibitory activity. Confocal microscopy in HeLa cells confirmed mitochondrial colocalization using MitoTracker Red, with flow cytometry demonstrating 4.2-fold higher mitochondrial accumulation compared to unconjugated PHA665752 [2]. Crucially, TM608 targets MET localized to the inner mitochondrial membrane, as demonstrated by trypsin protection assays in purified mitochondria from HCC827B cells. This intramitochondrial MET resides in the same compartment as succinate dehydrogenase complex subunit A (SDHA), rendering it inaccessible to conventional MET inhibitors but vulnerable to TM608 [2].

Table 3: Comparative Profile of TM608 Versus Parent Compound

PropertyPHA665752TM608Functional Significance
Mitochondrial AccumulationLowHigh (4.2-fold increase)Targets intramitochondrial MET pools
IC50 in HCC827B (Erlotinib-Resistant)8.9 ± 0.6 µM5.3 ± 0.4 µMEnhanced potency against resistant cells
Selectivity for METSelectiveSelectiveMaintained target specificity
Apoptosis InductionRapid onsetDelayed but sustainedProlonged cytotoxic effect
Healthy Cell Toxicity (TAMH hepatocytes)Higher (IC50 = 8.9µM)Lower (IC50 = 15.1µM)Improved therapeutic window
Subcellular TargetingPlasma membraneMitochondrial inner membraneOvercomes spatial resistance mechanisms

The therapeutic advantage of TM608 is most evident in erlotinib-resistant HCC827B cells, where it demonstrates significantly enhanced cytotoxicity (IC50 = 5.3 ± 0.4 µM) compared to PHA665752 (IC50 = 8.9 ± 0.6 µM). This enhanced potency directly correlates with its mitochondrial targeting capability. TM608 induces apoptosis through caspase-3/7 activation and PARP cleavage, albeit with delayed kinetics compared to the parent compound. However, once initiated, TM608-induced apoptosis persists longer (up to 60 hours), suggesting sustained mitochondrial damage [2]. Importantly, TM608 exhibits reduced toxicity toward non-transformed TAMH hepatocytes (IC50 = 15.1µM) compared to PHA665752 (IC50 = 8.9µM), indicating a potential therapeutic window favoring selective cancer cell killing. This differential toxicity likely stems from the hyperpolarized mitochondrial membrane potential characteristic of cancer cells, which drives greater TM608 accumulation in malignant versus normal cells [2]. By inhibiting both plasma membrane and mitochondrial MET pools, TM608 offers a promising strategy to overcome spatial resistance mechanisms in MET-driven cancers.

Properties

CAS Number

1956343-52-4

Product Name

TM608

IUPAC Name

(Z)-(2-(5-((5-((2,6-dichlorobenzyl)sulfonyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)triphenylphosphonium bromide

Molecular Formula

C43H37BrCl2N3O4PS

Molecular Weight

873.6238

InChI

InChI=1S/C43H36Cl2N3O4PS.BrH/c1-28-40(26-35-34-25-33(21-22-39(34)48-42(35)49)54(51,52)27-36-37(44)19-12-20-38(36)45)47-29(2)41(28)43(50)46-23-24-53(30-13-6-3-7-14-30,31-15-8-4-9-16-31)32-17-10-5-11-18-32;/h3-22,25-26H,23-24,27H2,1-2H3,(H2-,46,47,48,49,50);1H

InChI Key

ZVAUXGZLUPOFNR-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=C(S(=O)(CC3=C(Cl)C=CC=C3Cl)=O)C=C2)/C1=C/C4=C(C)C(C(NCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)=O)=C(C)N4.[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

TM608; TM-608; TM 608.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.